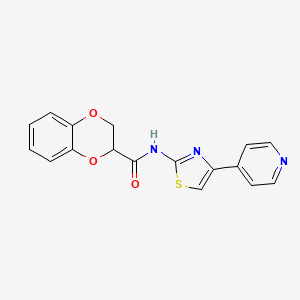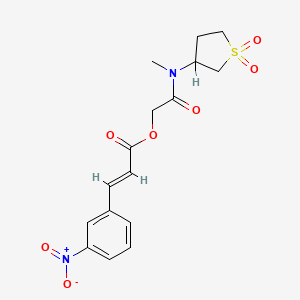
Cinpa1
Übersicht
Beschreibung
This compound has garnered significant attention due to its ability to inhibit CAR-mediated transcription with an IC50 of approximately 70 nanomolar . CINPA 1 is primarily used in research to study the function of CAR, a nuclear receptor involved in the regulation of genes related to drug metabolism and clearance.
Wissenschaftliche Forschungsanwendungen
CINPA 1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeug verwendet, um die Funktion von CAR und seine Rolle im Arzneimittelstoffwechsel zu untersuchen.
Biologie: Hilft beim Verständnis der Regulation von Genen, die am Xenobiotika-Stoffwechsel beteiligt sind.
Medizin: Potenzielle therapeutische Anwendungen bei der Modulation des Arzneimittelstoffwechsels und der -resistenz.
5. Wirkmechanismus
CINPA 1 übt seine Wirkung aus, indem es an die Ligandenbindungsdomäne des konstitutiven Androstane-Rezeptors bindet. Diese Bindung hemmt die Wechselwirkung zwischen CAR und seinen Koaktivatoren, wodurch die CAR-vermittelte Transkription reduziert wird. Die Hemmung von CAR beeinflusst die Expression von Genen, die am Arzneimittelstoffwechsel beteiligt sind, was zu einer veränderten Arzneimittelclearance und -resistenz führt .
Wirkmechanismus
Target of Action
Cinpa1 is a potent and specific inhibitor of the Constitutive Androstane Receptor (CAR) . CAR is a xenobiotic sensor that enhances the detoxification and elimination of xenobiotics and endobiotics by modulating the expression of genes encoding drug-metabolizing enzymes and transporters .
Mode of Action
This compound interacts with CAR and inhibits its function . This compound increases corepressor and reduces coactivator interaction with the CAR ligand-binding domain . This results in a reduction of CAR-mediated transcription .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the CAR-mediated gene expression pathway . By inhibiting CAR, this compound reduces the expression of genes encoding drug-metabolizing enzymes and transporters .
Pharmacokinetics
This compound is metabolized in human liver microsomes into two main metabolites . The first conversion to metabolite 1 is carried out by the enzyme CYP3A4, and the subsequent conversion to metabolite 2 is carried out by CYP2D6 .
Result of Action
The inhibition of CAR by this compound leads to a reduction in the expression of genes encoding drug-metabolizing enzymes and transporters . This can potentially attenuate multidrug resistance in cancers, as elevated levels of these enzymes and transporters, resulting from CAR activation, promote the elimination of chemotherapeutic agents .
Action Environment
The action of this compound is influenced by the presence of specific enzymes in the environment. The conversion of this compound into its metabolites requires the presence of the enzymes CYP3A4 and CYP2D6 . Therefore, the efficacy and stability of this compound can be influenced by factors that affect the activity of these enzymes.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von CINPA 1 umfasst mehrere Schlüsselschritte:
Bildung des Dibenzazepin-Kerns: Der Dibenzazepin-Kern wird durch eine Reihe von Cyclisierungsreaktionen synthetisiert, die aromatische Verbindungen beinhalten.
Einführung der Diethylaminoacetyl-Gruppe: Dieser Schritt beinhaltet die Acylierung des Dibenzazepin-Kerns mit Diethylaminoacetylchlorid unter basischen Bedingungen.
Industrielle Produktionsmethoden: Während spezifische industrielle Produktionsmethoden für CINPA 1 nicht weit verbreitet sind, umfasst die Synthese typischerweise Standardtechniken der organischen Synthese wie Rückfluss, Destillation und Chromatographie, um das Endprodukt zu reinigen .
Arten von Reaktionen:
Oxidation: CINPA 1 kann Oxidationsreaktionen unterliegen, insbesondere an den Stickstoffatomen, was zur Bildung von N-Oxiden führt.
Reduktion: Die Verbindung kann an der Carbonylgruppe reduziert werden, um entsprechende Alkohole zu bilden.
Substitution: CINPA 1 kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Carbamatgruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder Persäuren unter milden Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte:
Oxidation: Bildung von N-Oxiden.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung von substituierten Carbamaten.
Vergleich Mit ähnlichen Verbindungen
CINPA 1 ist einzigartig in seiner hohen Selektivität für den konstitutiven Androstane-Rezeptor gegenüber anderen Kernrezeptoren wie dem Pregnan X-Rezeptor (PXR), dem Farnesoid X-Rezeptor (FXR), dem Liver X-Rezeptor (LXR), dem Peroxisomenproliferator-aktivierten Rezeptor gamma (PPARγ) und dem Retinoid X-Rezeptor (RXR). Ähnliche Verbindungen umfassen:
PK11195: Ein Ligand für den peripheren Benzodiazepin-Rezeptor.
Rifampicin: Ein Antibiotikum, das auch als Aktivator des Pregnan X-Rezeptors wirkt.
Clotrimazol: Ein Antimykotikum, das CAR hemmen kann, jedoch mit geringerer Selektivität im Vergleich zu CINPA 1.
Eigenschaften
IUPAC Name |
ethyl N-[11-[2-(diethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-4-25(5-2)16-22(27)26-20-10-8-7-9-17(20)11-12-18-13-14-19(15-21(18)26)24-23(28)29-6-3/h7-10,13-15H,4-6,11-12,16H2,1-3H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQBYSPEGRYKFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


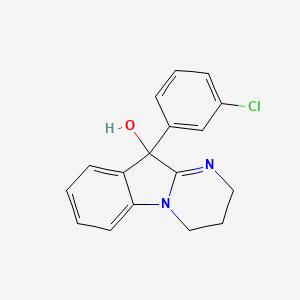

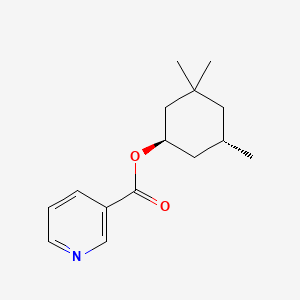

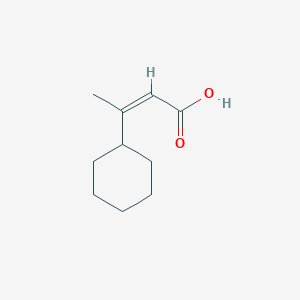
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(8-methoxy-4-methyl-[1,2,4]triazolo[4,5-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B1668988.png)
![5-(4-chlorophenyl)sulfonyl-7-cyclohexyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B1668989.png)
![Benzenamine, 4-[(2-fluorophenyl)sulfonyl]-](/img/structure/B1668995.png)

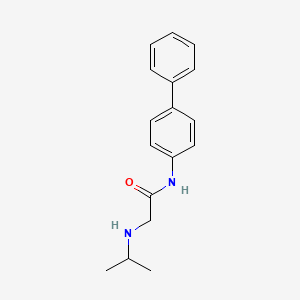
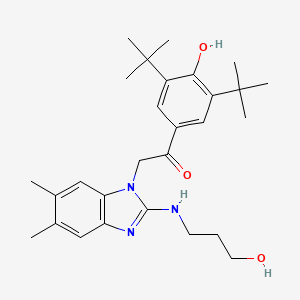
![N-(4-acetylphenyl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B1669000.png)
